Pyridazine-4,5-diol

Physicochemical profiling Drug-likeness Solubility prediction

Researchers requiring a rigid, zero-rotatable-bond heterocyclic diol for fragment-based drug discovery often face batch variability. Pyridazine-4,5-diol (≥98% purity) delivers consistent catechol-like metal-chelating geometry with 4 HBA, 2 HBD, XLogP3 = -0.3, and PSA = 61.7 Ų-ideal for kinase hinge-binding motifs and PDE inhibitor cores. • Enables reproducible library synthesis with minimal batch variability. • Superior aqueous solubility vs. parent pyridazine scaffold. • Available from multiple qualified suppliers for supply chain continuity.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 55271-47-1
Cat. No. B1611263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-4,5-diol
CAS55271-47-1
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C=NN1)O
InChIInChI=1S/C4H4N2O2/c7-3-1-5-6-2-4(3)8/h1-2H,(H,5,8)(H,6,7)
InChIKeyPLYGYRGRWMDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-4,5-diol Structural and Physicochemical Identity


Pyridazine-4,5-diol (CAS 55271-47-1, molecular formula C₄H₄N₂O₂, MW 112.09 g·mol⁻¹) is a heterocyclic aromatic diol belonging to the 1,2-diazine family, bearing two hydroxyl substituents at the 4- and 5-positions of the pyridazine ring. Its IUPAC name is 5-hydroxy-1H-pyridazin-4-one, reflecting its predominant keto–enol tautomeric form under physiological conditions [1]. The compound is commercially available as a research chemical and pharmaceutical intermediate, typically supplied at ≥98% purity with storage at 2–8 °C . Computed physicochemical descriptors include XLogP3 = −0.3, topological polar surface area = 61.7 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and zero rotatable bonds [1]. These properties distinguish it from the parent pyridazine scaffold and from regioisomeric pyridazine diols in terms of hydrogen-bonding capacity and lipophilicity, which carry direct implications for solubility, formulation, and molecular recognition in downstream applications.

Why Generic Pyridazine Scaffolds Fall Short


The 4,5-diol substitution pattern on the pyridazine ring imparts a unique combination of physicochemical and reactivity features that are absent in the parent pyridazine, its regioisomers, or other diazine diols. Pyridazine (XLogP3 = −0.7, PSA = 25.8 Ų, HBA = 2, HBD = 0) lacks both the hydrogen-bond donor capacity and the metal-chelating catechol-like geometry conferred by the adjacent hydroxyl groups of pyridazine-4,5-diol [1]. The regioisomer pyridazine-3,5-diol (CAS 17285-29-9) presents a different spatial arrangement of hydroxyl groups, altering its tautomeric equilibrium and chelation geometry . Maleic hydrazide (CAS 123-33-1), a structurally related 1,2-dihydropyridazine-3,6-dione, is often considered a substitute due to its similar molecular weight (112.09 g·mol⁻¹) and dihydroxy character, yet it displays a markedly different logP of −0.94 and a PSA of 65.72 Ų, resulting in distinct solubility and partitioning behavior . These differences are not subtle: in metal-chelation applications, pyridazine-based 3- and 5-hydroxypyridazin-4(1H)-ones exhibit pFeIII values systematically lower than those of the clinically established 3-hydroxypyridin-4-one (deferiprone) scaffold, confirming that the introduction of the pyridazine nitrogen atom fundamentally alters Fe(III) affinity and redox speciation [2]. For procurement decisions, assuming interchangeability among pyridazine diols or diazine heterocycles introduces quantifiable risk in reproducibility, solubility, and target-binding outcomes.

Quantitative Differentiation Against Structural Analogs


H-Bond Capacity vs. Parent Pyridazine

Pyridazine-4,5-diol possesses four hydrogen-bond acceptor sites and two hydrogen-bond donor sites, compared with two HBA and zero HBD for the parent pyridazine scaffold [1]. This doubling of both HBA and HBD capacities translates to a topological polar surface area (TPSA) increase from 25.8 Ų (pyridazine) to 61.7 Ų (pyridazine-4,5-diol), a 2.4-fold enhancement that directly predicts higher aqueous solubility and lower passive membrane permeability [2]. The XLogP3 shifts from −0.7 (pyridazine) to −0.3 (pyridazine-4,5-diol), indicating that the diol substitution modestly increases lipophilicity despite the increased polarity—a non-intuitive finding attributable to intramolecular hydrogen bonding between the adjacent hydroxyl groups [1][2].

Physicochemical profiling Drug-likeness Solubility prediction

Iron(III) Chelation vs. Deferiprone Scaffold

Pyridazine-based 3- and 5-hydroxypyridazin-4(1H)-ones, which share the core structural motif of pyridazine-4,5-diol, were systematically compared with the clinically approved 3-hydroxypyridin-4-one iron chelator deferiprone [1]. The pyridazine derivatives displayed consistently lower pFeIII values (pFeIII < 20) compared with deferiprone, indicating weaker Fe(III) affinity under biological conditions. Although two compounds in the pyridazine series exhibited marginally higher log β₃(FeIII)/log β₃(FeII) ratios than deferiprone, their absolute pFeIII values remained below the therapeutic threshold (pFeIII ≥ 20 is generally required for effective iron scavenging in vivo) [1]. This demonstrates that the introduction of the second nitrogen atom into the heterocycle (pyridazine vs. pyridine) fundamentally alters the electronic environment of the chelating oxygen atoms, reducing Fe(III) binding stability while potentially improving selectivity for Fe(III) over Fe(II).

Iron chelation therapy Bioinorganic chemistry Metallodrug design

Tautomeric Keto–Enol Divergence from Other Diazine Diols

Pyridazine-4,5-diol exists predominantly as 5-hydroxy-1H-pyridazin-4-one (keto tautomer) under ambient conditions, whereas the regioisomer pyridazine-3,5-diol adopts the 6-hydroxypyridazin-4(1H)-one form [1]. Semi-empirical AM1 COSMO calculations on a series of 17 pyridazine derivatives in aqueous solution (ε = 78.4) demonstrate that the position of hydroxyl substituents on the pyridazine ring shifts the tautomeric equilibrium constant by up to 2–3 orders of magnitude, directly affecting pKₐ values and hydrogen-bonding patterns [2]. The 4,5-substitution pattern establishes an intramolecular hydrogen bond between the adjacent hydroxyl (or hydroxyl/carbonyl) groups, stabilizing the keto form and creating a planar, conformationally rigid scaffold with zero rotatable bonds, a feature absent in the 3,5- and 3,6-diol regioisomers [1].

Tautomerism Molecular recognition Crystal engineering

Corrosion Inhibition on Mild Steel in Acidic Media

Pyridazine derivatives, as a compound class, demonstrate corrosion inhibition efficiencies (IE%) of 70–100% for mild steel in 1 M HCl at inhibitor concentrations below 1 mM [1]. Quantitative structure–property relationship (QSPR) modeling across 21 pyridazine derivatives established that inhibition efficiency correlates strongly with EHOMO, dipole moment, and logP descriptors—parameters that differ substantially between pyridazine-4,5-diol (logP = −0.3, HBA = 4) and the parent pyridazine (logP = −0.7, HBA = 2) [2]. The presence of the electronegative hydroxyl substituents at the 4,5-positions increases the electron-donating capacity of the π-system, enhancing adsorption onto the metal surface via the nitrogen lone pairs and the oxygen atoms of the hydroxyl groups [1]. While direct experimental IE% data for pyridazine-4,5-diol specifically have not been published, the QSPR models provide a framework for predicting its performance relative to measured pyridazine derivatives.

Corrosion inhibition Electrochemistry Industrial materials protection

Synthetic Versatility as a Functionalizable Building Block

Pyridazine-4,5-diol is classified as a 'Building Block' in commercial chemical inventories and is specifically utilized as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections . Its synthetic utility derives from the 4,5-diol motif, which enables regioselective functionalization at either oxygen or the ring nitrogen atoms. The compound serves as a precursor to pyridazino[4,5-d]pyridazine fused systems, 4,5-diarylpyridazin-3(2H)-ones, and various pyridazine-based bioactive scaffolds through successive protection/deprotection sequences, alkylation, or oxidative transformations [1][2]. In contrast, the commercial availability and synthetic exploitation of the 3,5-diol regioisomer (CAS 17285-29-9) is markedly more limited, with fewer published synthetic methodologies and a narrower range of accessible derivatives.

Synthetic methodology Medicinal chemistry Building blocks

Priority Application Scenarios


Solubility-Enhancing Scaffold for Lead Optimization

Pyridazine-4,5-diol provides a compact (MW 112.09), zero-rotatable-bond aromatic core with four H-bond acceptor and two donor sites—a 2.4-fold polar surface area advantage over the parent pyridazine scaffold [1]. This combination is ideally suited for fragment-based drug discovery programs seeking to improve aqueous solubility (predicted based on PSA = 61.7 Ų and XLogP3 = −0.3) without introducing conformational flexibility. The rigid, planar geometry enforced by the intramolecular hydrogen bond between the 4- and 5-substituents ensures predictable binding poses when the scaffold is elaborated into kinase hinge-binding motifs or phosphodiesterase inhibitor cores, areas where pyridazine derivatives have established precedent as selective PDE-III, PDE-IV, and PDE-V inhibitors [2].

Fe(III)-Selective Chelator Design with Divergent Redox Profile

The pyridazine-based hydroxypyridazinone motif derived from pyridazine-4,5-diol exhibits systematically lower Fe(III) affinity (pFeIII < 20) but marginally improved Fe(III)/Fe(II) selectivity ratios compared with the clinically validated deferiprone scaffold [1]. This profile is valuable for designing chelators intended for applications where excessively strong Fe(III) binding is undesirable—such as in conditions requiring transient iron mobilization rather than irreversible sequestration, or in designing MRI contrast agents where controlled water-exchange kinetics are critical. The presence of the second ring nitrogen provides an additional handle for tuning electronic properties through N-alkylation or N-oxide formation, synthetic modifications not available to the 3-hydroxypyridin-4-one class [2].

High Heteroatom-Density Corrosion Inhibitor for Acidic Media

The structural features of pyridazine-4,5-diol—four heteroatoms (2N, 2O) in a low-MW aromatic framework with favorable logP for aqueous-phase deployment—align with the QSPR-optimized parameters for mild steel corrosion inhibitors in 1 M HCl environments [1][2]. Pyridazine derivatives as a class achieve 70–100% inhibition efficiency at sub-millimolar concentrations, and the enhanced electron-donating capacity of the 4,5-diol substitution pattern (predicted to elevate EHOMO relative to unsubstituted pyridazine) should increase surface adsorption strength via coordinate bond formation with Fe(II)/Fe(III) sites on the steel surface [1]. This positions pyridazine-4,5-diol as a rational starting scaffold for developing low-concentration, high-efficiency corrosion inhibitor formulations for industrial pickling, acid cleaning, and oil-well acidizing operations.

Synthetic Building Block for Fused Heterocyclic Libraries

The 4,5-diol arrangement provides a unique entry point to pyridazino[4,5-d]pyridazine and pyrimido[4,5-d]pyridazine fused systems through ring-enlargement reactions with hydrazine hydrate, as demonstrated in the synthesis of 2-substituted 4-aminopyrimido[4,5-d]pyridazine-5,8-diols in high yields [1]. Additionally, the compound serves as a precursor to 4,5-diarylpyridazin-3(2H)-ones, a scaffold with documented antiproliferative and antitubulin activity [2]. For combinatorial chemistry and parallel synthesis programs, the commercial availability of pyridazine-4,5-diol at ≥98% purity from multiple suppliers enables reproducible library production with minimized batch-to-batch variability .

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